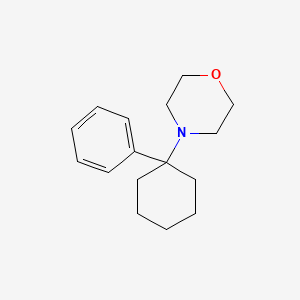
Morpholine,4-(1-phenylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine,4-(1-phenylcyclohexyl)-: is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine, and features a phenylcyclohexyl group attached to the nitrogen atom of the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine,4-(1-phenylcyclohexyl)- typically involves the reaction of morpholine with 1-phenylcyclohexyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Morpholine,4-(1-phenylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine,4-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Pharmacological Properties
Research has shown that Morpholine, 4-(1-phenylcyclohexyl)- exhibits significant analgesic effects. In studies involving animal models, this compound demonstrated enhanced pain relief compared to traditional analgesics. For instance, a study indicated that the compound produced more pronounced analgesic effects in acute thermal pain models (tail immersion test) and chronic pain scenarios (formalin test) when compared to phencyclidine (PCP) and its analogs .
Table 1: Analgesic Effects of Morpholine Derivatives
| Compound | Acute Pain Relief | Chronic Pain Relief |
|---|---|---|
| Morpholine, 4-(1-phenylcyclohexyl)- | Significant | Marked |
| Phencyclidine (PCP) | Moderate | Mild |
| Control Group | None | None |
Synthesis Techniques
The synthesis of Morpholine, 4-(1-phenylcyclohexyl)- has been documented since the mid-20th century. The earliest synthesis was reported in a patent from 1954. Recent methods have utilized modified routes such as the Geneste method for producing various arylcyclohexylmorpholines . The synthesis typically involves cyclization reactions between substituted phenyl compounds and morpholine derivatives.
Table 2: Synthesis Overview
| Method | Year Reported | Yield (%) |
|---|---|---|
| Original Patent | 1954 | Not specified |
| Modified Geneste Route | Recent | ~45% |
Therapeutic Potential
The therapeutic applications of Morpholine, 4-(1-phenylcyclohexyl)- extend beyond analgesia. It is being investigated for its potential use in treating neurodegenerative disorders and conditions associated with neurotransmitter imbalances, such as depression and anxiety . Its interaction with various neurotransmitter systems suggests it may have broader implications in psychiatric medicine.
Case Studies
Several case studies have highlighted the efficacy of Morpholine, 4-(1-phenylcyclohexyl)- in clinical settings:
- Case Study on Pain Management : A study on rats demonstrated that this compound significantly reduced chronic pain symptoms, suggesting its potential for managing conditions like fibromyalgia or neuropathic pain .
- Neuropharmacological Evaluation : Investigations into its effects on cognitive functions and memory have shown promise for applications in Alzheimer's disease treatment .
Mécanisme D'action
The mechanism of action of Morpholine,4-(1-phenylcyclohexyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The phenylcyclohexyl group plays a crucial role in binding to the target site, while the morpholine ring influences the compound’s pharmacokinetic properties .
Molecular Targets and Pathways:
Receptors: The compound may interact with neurotransmitter receptors, such as NMDA receptors, influencing synaptic transmission and neuronal activity.
Comparaison Avec Des Composés Similaires
Phencyclidine (PCP): A dissociative anesthetic with a similar phenylcyclohexyl structure.
Ketamine: Another dissociative anesthetic with a cyclohexylamine structure.
Diphenidine: A dissociative compound with structural similarities to Morpholine,4-(1-phenylcyclohexyl)-.
Uniqueness: Morpholine,4-(1-phenylcyclohexyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties.
Propriétés
Numéro CAS |
2201-40-3 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
4-(1-phenylcyclohexyl)morpholine |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17/h1,3-4,7-8H,2,5-6,9-14H2 |
Clé InChI |
CHMXTQJRXRJHDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
Numéros CAS associés |
1934-49-2 (hydrochloride) |
Synonymes |
1-(1-phenylcyclohexyl)morpholine 1-(1-phenylcyclohexyl)morpholine hydrochloride 1-PCHM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















